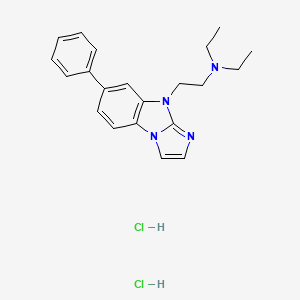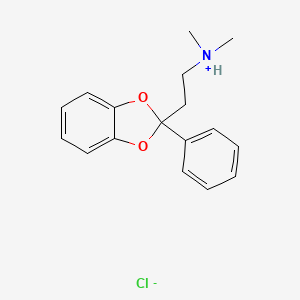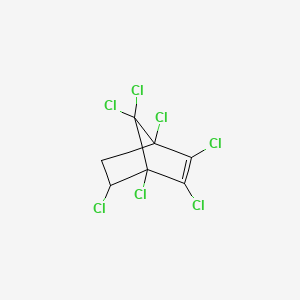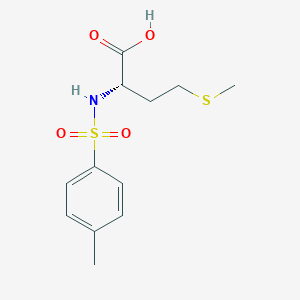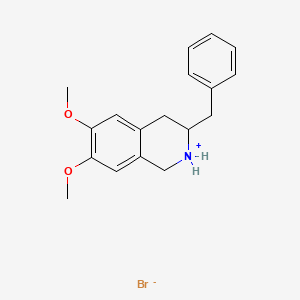
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.
Vorbereitungsmethoden
The synthesis of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding quinones, while reduction can yield the fully saturated tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its diverse biological activities . It has been investigated for its anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties . Additionally, it is used as a building block for the synthesis of more complex molecules and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can result in increased levels of neurotransmitters like dopamine, which may have therapeutic implications for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be compared with other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can influence their biological activities and properties. The presence of the benzyl group in this compound may contribute to its unique pharmacological profile and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
57543-08-5 |
|---|---|
Molekularformel |
C18H22BrNO2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
3-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H21NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1H |
InChI-Schlüssel |
HTQKMKGTTGLMKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C[NH2+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


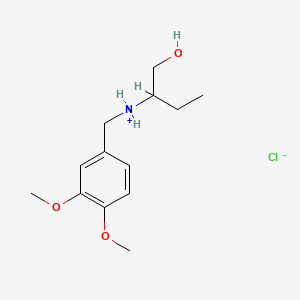
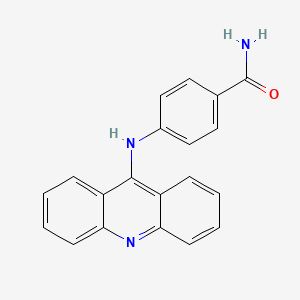
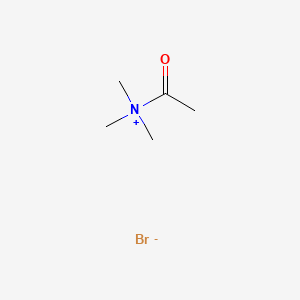
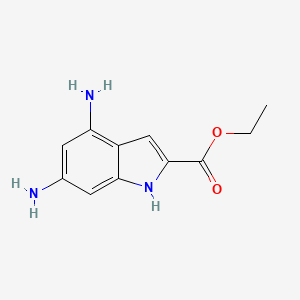

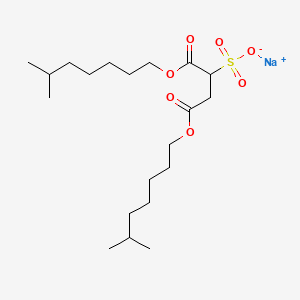
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)



